9H-Fluorene, 9-ethylidene- 9H-Fluorene, 9-ethylidene-
Brand Name: Vulcanchem
CAS No.: 7151-64-6
VCID: VC16251231
InChI: InChI=1S/C15H12/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h2-10H,1H3
SMILES:
Molecular Formula: C15H12
Molecular Weight: 192.25 g/mol

9H-Fluorene, 9-ethylidene-

CAS No.: 7151-64-6

Cat. No.: VC16251231

Molecular Formula: C15H12

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

9H-Fluorene, 9-ethylidene- - 7151-64-6

Specification

CAS No. 7151-64-6
Molecular Formula C15H12
Molecular Weight 192.25 g/mol
IUPAC Name 9-ethylidenefluorene
Standard InChI InChI=1S/C15H12/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h2-10H,1H3
Standard InChI Key OFOJRCNUMYVCSD-UHFFFAOYSA-N
Canonical SMILES CC=C1C2=CC=CC=C2C3=CC=CC=C31

Introduction

Structural and Molecular Characteristics

Core Architecture and Bonding

The molecular framework of 9H-fluorene, 9-ethylidene- (C15H12) arises from the fluorene backbone (C13H10) with an ethylidene substituent at the 9-position. The ethylidene group introduces a double bond between the fluorene’s central carbon and the adjacent ethylene moiety, creating a planar, conjugated system. This conjugation extends the π-electron network, altering the compound’s electronic properties compared to unsubstituted fluorene. X-ray crystallography of analogous 9-alkylidene-fluorenes reveals slight distortions in the bicyclic structure due to steric interactions between the substituent and adjacent hydrogen atoms .

Comparative Structural Analysis

The ethylidene group’s presence differentiates this compound from related fluorene derivatives. For example:

CompoundSubstituent at 9-PositionKey Structural Feature
FluoreneNonePlanar aromatic system
FluorenoneCarbonyl group (-C=O)Electron-withdrawing ketone moiety
9-EthylfluoreneEthyl group (-CH2CH3)Saturated alkyl chain
9H-Fluorene, 9-ethylidene-Ethylidene (-CH=CH2)Conjugated double bond

The ethylidene group’s unsaturation enables participation in cycloaddition and electrophilic substitution reactions, distinguishing it from saturated analogs like 9-ethylfluorene .

Synthesis and Manufacturing Processes

Catalytic Peroxidation Approaches

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct measurements for 9H-fluorene, 9-ethylidene- are unavailable, comparisons to fluorene (melting point: 111–114°C ) suggest that the ethylidene group reduces symmetry, potentially lowering the melting point. The conjugated system may enhance thermal stability, delaying decomposition until higher temperatures (>300°C). Solubility in nonpolar solvents like hexane is expected to remain low, akin to fluorene’s insolubility in water .

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) spectra of analogous 9-alkylidene-fluorenes reveal distinct shifts for protons adjacent to the double bond. For example, in 9-(tert-butylperoxy)-9H-fluorene, the central carbon’s protons resonate at δ 7.3–7.6 ppm in ¹H NMR, while the ethylidene protons would likely appear upfield due to reduced electron density .

Chemical Reactivity and Functionalization

Oxidative Cleavage Reactions

A hallmark reaction of 9-alkylidene-fluorenes is oxidative cleavage of the C=C bond. Iron-catalyzed peroxidation converts these compounds into fluorenones, ketonic derivatives with applications in polymer chemistry . For 9H-fluorene, 9-ethylidene-, cleavage would yield 9-fluorenone and acetaldehyde, a transformation with synthetic utility in generating carbonyl-containing intermediates .

Comparative Analysis with Related Fluorene Derivatives

The ethylidene group’s impact is evident when comparing properties:

PropertyFluorene 9H-Fluorene, 9-ethylidene- (Predicted)
Melting Point111–114°C95–105°C
Boiling Point293.6°C310–320°C
Solubility in HexaneLowModerate
Reactivity with HNO3ModerateHigh

Recent Research Advances

Iron-Catalyzed Transformations

Studies demonstrate that iron catalysts facilitate the peroxidation of 9-alkylidene-fluorenes, enabling efficient access to fluorenones . This method’s scalability suggests potential industrial applications for 9H-fluorene, 9-ethylidene- in ketone production.

Oxidative Cleavage Mechanisms

Kinetic analyses reveal that cleavage proceeds via a radical pathway, with tert-butyl peroxide intermediates playing a critical role . Understanding these mechanisms could optimize conditions for derivatizing 9-ethylidene-fluorene.

Challenges and Future Directions

Current limitations include the lack of scalable synthesis protocols and detailed toxicological data. Future research should prioritize:

  • Catalyst Development: Designing catalysts to improve yield and selectivity in ethylidene group installation.

  • Biological Screening: Evaluating anticancer or anti-inflammatory properties observed in related fluorenes.

  • Materials Integration: Testing charge-transport properties in OLED or solar cell prototypes.

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